3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone: is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and biological interactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Methoxyphenylacetylene
- 3-Methoxyphenylpropanoic acid
- 3-Methoxyphenylpiperazine
Comparison: Compared to similar compounds, 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl ketone group. This functional group imparts distinct chemical properties, such as increased electrophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXRVYZFEKPHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645249 |
Source
|
Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-09-6 |
Source
|
Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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